molecular formula C11H13N3OS B12962483 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-phenylacetamide

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-phenylacetamide

Cat. No.: B12962483
M. Wt: 235.31 g/mol
InChI Key: WXLPLNAWWILGFY-UHFFFAOYSA-N
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Description

2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-phenylacetamide is a chemical compound that features a unique structure combining an imidazole ring with a thioether linkage and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The thioether group in 2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The phenylacetamide group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioether linkage and phenylacetamide group can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-phenylacetamide is unique due to its combination of an imidazole ring, thioether linkage, and phenylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-phenylacetamide

InChI

InChI=1S/C11H13N3OS/c15-10(8-16-11-12-6-7-13-11)14-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)

InChI Key

WXLPLNAWWILGFY-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)SCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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